molecular formula C10H13Cl2N B6319798 [(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158600-36-2

[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B6319798
CAS RN: 1158600-36-2
M. Wt: 218.12 g/mol
InChI Key: PFQJFKDLPBLKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . For example, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .


Chemical Reactions Analysis

Under hydrogen-borrowing conditions, Mn(I) composite catalyzed the selective hydro-amination of allyl alcohols & 2° allylic alcohols with exceptional functional compatibility . 3-Benzyl(methyl)amino phenyl propane-1-ol 175, produced by treating 1-phenylprop-2-en-1-ol 173 with N-methyl-1-phenylmethanamine 174 and subjecting it to Mn, is then .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h2-5,7,12H,1,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJFKDLPBLKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

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